molecular formula C15H18N4O3S B3128729 Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-57-0

Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone

Cat. No.: B3128729
CAS No.: 338967-57-0
M. Wt: 334.4 g/mol
InChI Key: YKYISNXCCHIARC-UHFFFAOYSA-N
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Description

Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine ring and the sulfone group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and 4-pyridinecarboxaldehyde.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine intermediate.

    Sulfone Formation: The final step involves the oxidation of a thioether intermediate to form the sulfone group. .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction can produce thioethers .

Scientific Research Applications

Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, leading to the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3/7, resulting in the degradation of nuclear DNA and loss of mitochondrial membrane potential .

Comparison with Similar Compounds

Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

4-[6-(methylsulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-23(20,21)11-13-10-14(19-6-8-22-9-7-19)18-15(17-13)12-2-4-16-5-3-12/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYISNXCCHIARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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